![molecular formula C14H26O B3055970 4-Octylcyclohexan-1-one CAS No. 6814-19-3](/img/structure/B3055970.png)
4-Octylcyclohexan-1-one
Overview
Description
4-Octylcyclohexan-1-one, also known as gamma-nonalactone, is a chemical compound with the molecular formula C14H26O. It has an average mass of 210.356 Da and a monoisotopic mass of 210.198364 Da . It is commonly used in food, fragrances, and cosmetics.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with an octyl group attached to the 4th carbon . The structure can be represented by the SMILES notation: CCCCCCCCC1CCC(=O)CC1 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 285.3±8.0 °C at 760 mmHg, and a flash point of 118.8±10.7 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds . Its LogP value is 4.97 .Scientific Research Applications
- 4-Octylcyclohexan-1-one has been synthesized as a fluorescence-on sensor/probe for detecting trace levels of chromium III ions . Its unique structure and fluorescence properties make it suitable for analytical purposes.
- In recent years, single-atom catalysts have gained prominence due to their excellent performance properties, including strong activity and high selectivity. Researchers have explored the application of single-atom catalysts extensively .
Fluorescent Sensors and Probes
Single-Atom Catalysts
properties
IUPAC Name |
4-octylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h13H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPSHVZJGPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541831 | |
Record name | 4-Octylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6814-19-3 | |
Record name | 4-Octylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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